![molecular formula C20H14N2O2 B437389 3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone CAS No. 284682-65-1](/img/structure/B437389.png)
3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone. One efficient method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Scientific Research Applications
3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticonvulsant properties.
Medicine: Quinazolinone derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of the GABA A receptor at the benzodiazepine binding site . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-one
- 3-(2-tert-butyl-2-oxoethyl)quinazolin-4(3H)-one
- 3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazolin-4(3H)-one
Uniqueness
3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities. Its naphthalene moiety, in particular, contributes to its unique interaction with molecular targets, distinguishing it from other quinazolinone derivatives.
Properties
CAS No. |
284682-65-1 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3g/mol |
IUPAC Name |
3-(2-naphthalen-2-yl-2-oxoethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H14N2O2/c23-19(16-10-9-14-5-1-2-6-15(14)11-16)12-22-13-21-18-8-4-3-7-17(18)20(22)24/h1-11,13H,12H2 |
InChI Key |
QNXMUPNMRBWDAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


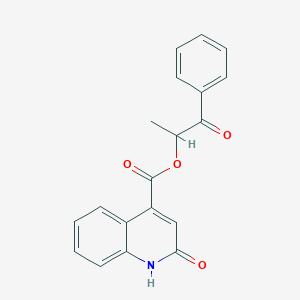
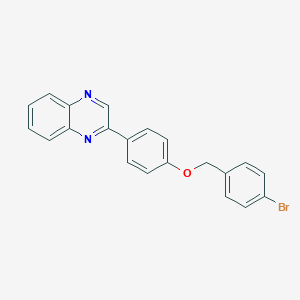
![N-{3-[4,5-dicyano-2-(4-morpholinyl)phenoxy]phenyl}acetamide](/img/structure/B437377.png)
![N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE](/img/structure/B437379.png)
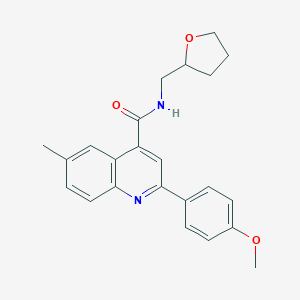
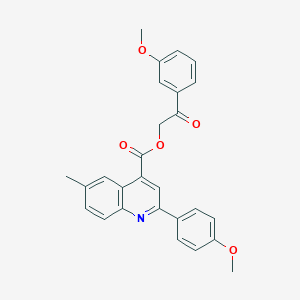
![2-(4-methoxyphenyl)-6-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B437449.png)
![Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate](/img/structure/B437453.png)
![2-Oxo-2-(2-thienyl)ethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B437460.png)
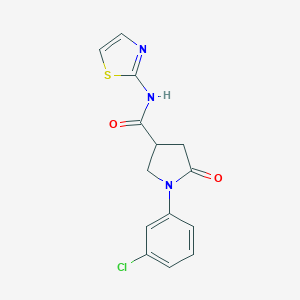
![[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B437614.png)
![5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B437674.png)
![5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid](/img/structure/B437696.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B437725.png)
